(2S)-2-(aminomethyl)butanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(aminomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICVCPHTYGKKD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463260 | |
| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538368-15-9 | |
| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2s 2 Aminomethyl Butanoic Acid
Stereoselective Synthesis Pathways
The creation of the stereocenter at the C2 position of (2S)-2-(aminomethyl)butanoic acid is the critical challenge in its synthesis. Various strategies have been developed to address this, broadly categorized into enantioselective catalysis, chiral auxiliary-mediated synthesis, and biocatalytic methods.
Enantioselective Catalysis Approaches
Enantioselective catalysis offers an elegant and atom-economical route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of β-amino acids like this compound, several catalytic strategies are prominent.
One of the most effective methods is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands can catalyze the hydrogenation of β-enamino esters with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee).
Another powerful approach is the catalytic conjugate addition of a nitrogen source to an α,β-unsaturated carbonyl compound. rsc.orgnih.gov For example, a copper-catalyzed hydroamination of a cinnamic acid derivative has been shown to produce β-amino acid derivatives with excellent enantioselectivity. nih.gov The regioselectivity of this reaction can be controlled by the choice of ligand, enabling the formation of the desired β-amino acid structure. nih.gov
Organocatalysis has also emerged as a potent tool for the asymmetric synthesis of β-amino acids. rsc.orgwustl.edu Chiral organocatalysts, such as proline and its derivatives, can facilitate Mannich-type reactions between an aldehyde, an amine, and a ketone or aldehyde enolate to produce β-amino compounds with high diastereo- and enantioselectivity.
Table 1: Comparison of Enantioselective Catalysis Approaches for β-Amino Acid Synthesis
| Catalytic Approach | Typical Catalysts/Reagents | Key Precursors | Advantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Rh or Ru with chiral phosphine ligands | β-enamino esters | High yields and enantioselectivity. |
| Catalytic Conjugate Addition | Cu- or Rh-based catalysts | α,β-unsaturated carbonyls | Good for forming C-N bonds stereoselectively. |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliary-mediated synthesis is a robust and reliable method for controlling stereochemistry. wikipedia.orgnih.govsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to afford the desired enantiomerically pure product. wikipedia.org
A widely used class of chiral auxiliaries is the Evans oxazolidinones. nih.govsigmaaldrich.com These can be acylated with a butanoyl derivative, and subsequent enolization and reaction with an electrophilic aminating reagent can introduce the aminomethyl group with high diastereoselectivity. The stereochemistry is controlled by the steric bulk of the auxiliary, which directs the incoming electrophile to one face of the enolate. After the key bond-forming step, the auxiliary can be removed under mild conditions.
Another common strategy involves the use of chiral sulfinimines, which can be prepared from the corresponding aldehydes and a chiral sulfinamide. Nucleophilic addition to the C=N bond of the sulfinimine proceeds with high diastereoselectivity, controlled by the chiral sulfur atom. Subsequent removal of the sulfinyl group yields the desired β-amino acid.
The use of chiral auxiliaries derived from readily available natural products like amino acids and terpenes is also a common practice. nih.gov For example, (S)-1-phenylethylamine can be used as a chiral auxiliary and a source of the nitrogen atom in the synthesis of chiral amino acids. rsc.org
Biocatalytic Transformations and Enzymatic Resolution Techniques for Related Aminobutanoic Acids
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. researchgate.netnih.govrsc.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net
For the synthesis of β-amino acids, transaminases are particularly useful enzymes. They can catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. The development of engineered transaminases has expanded the scope of this reaction to include a wider range of substrates, enabling the synthesis of various non-canonical amino acids. nih.gov
Enzymatic kinetic resolution is another powerful biocatalytic technique. nih.gov In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipases and proteases can be used for the stereoselective hydrolysis of racemic esters of aminobutanoic acids. nih.gov Candida antarctica lipase (B570770) B is a commonly used enzyme for the resolution of β-amino acids. rsc.org Penicillin amidase has also been shown to be highly stereoselective in the hydrolysis of N-acyl derivatives of α-aminocarboxylic acids and can be applied to the resolution of related amino acids. google.comresearchgate.net
Total Synthesis Strategies of the (2S)-Enantiomer
The total synthesis of this compound often involves a multi-step sequence that strategically incorporates one of the stereoselective methods described above. A common retrosynthetic approach would disconnect the molecule at the C2-C3 bond or the C2-aminomethyl bond.
A synthesis could begin with a chiral starting material from the "chiral pool," such as an amino acid, to set the stereochemistry early in the sequence. For example, a protected derivative of (S)-aspartic acid could serve as a precursor, with the side-chain carboxyl group being transformed into the ethyl group of the target molecule.
Alternatively, a linear synthesis could be designed starting from a simple achiral precursor. For instance, a Michael addition of a nitrogen nucleophile to ethyl crotonate could be followed by enzymatic resolution of the resulting racemic β-amino ester. Subsequent functional group manipulations would then lead to the final product.
A more convergent approach might involve the coupling of a chiral fragment containing the aminomethyl group with a fragment containing the butanoic acid backbone. The stereocenter could be introduced via an asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent.
Strategic Use of Protecting Groups in this compound Synthesis
The presence of both an amino and a carboxylic acid group in this compound necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. libretexts.org The choice of protecting groups is critical and must be compatible with the reaction conditions of the synthetic route. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is often employed. peptide.comcreative-peptides.comresearchgate.net
Amino Group Protection: The amino group is typically protected as a carbamate. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). creative-peptides.com
Boc (tert-Butoxycarbonyl): This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.com
Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. creative-peptides.com
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine. This makes it orthogonal to the Boc and Cbz groups. creative-peptides.com
Carboxylic Acid Protection: The carboxylic acid is usually protected as an ester.
Methyl or Ethyl Esters: These are simple to install but require relatively harsh conditions for removal (saponification with a strong base or acid hydrolysis).
tert-Butyl Ester: This ester is readily cleaved under acidic conditions, making it compatible with Cbz-protected amines.
Benzyl (B1604629) Ester: Similar to the Cbz group, the benzyl ester can be removed by catalytic hydrogenation.
Table 2: Common Protecting Groups for Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |
| Amino | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) |
| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Acid or Base Hydrolysis |
| Carboxylic Acid | tert-Butyl Ester | tBu | Acidic (e.g., TFA) |
Control and Characterization of Stereochemical Purity in Synthetic Protocols
Ensuring the enantiomeric purity of this compound is paramount. Several analytical techniques are employed to determine the enantiomeric excess (ee) of the final product and key intermediates. sioc-journal.cnnih.govnih.govspringernature.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. sigmaaldrich.com This can be achieved through two main approaches:
Direct Method: The enantiomers are separated on a chiral stationary phase (CSP). sigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acids. sigmaaldrich.com
Indirect Method: The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. nih.govnih.govspringernature.com These diastereomers can then be separated on a standard achiral HPLC column. Common chiral derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and o-phthalaldehyde/isobutyryl-L-cysteine (OPA/IBLC). nih.govnih.govspringernature.com
Chiral Supercritical Fluid Chromatography (SFC): SFC is a complementary technique to HPLC that often provides faster separations and higher efficiency for chiral analysis. chromatographyonline.comtandfonline.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. Similar to HPLC, both direct and indirect methods can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, chiral solvating agents or chiral lanthanide shift reagents can be used to induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of their ratio.
Optical Rotation: Measurement of the specific rotation of a sample using a polarimeter can indicate the presence of an excess of one enantiomer. However, this method is less accurate for determining high enantiomeric excesses and is often used as a qualitative check.
The combination of these synthetic and analytical methodologies enables the efficient and reliable production of this compound with high stereochemical purity, facilitating its application in various fields of chemical research.
Fundamental Stereochemical Properties and Chiral Recognition of 2s 2 Aminomethyl Butanoic Acid
Significance of Enantiomeric Purity in Downstream Research Applications
The enantiomeric purity of a chiral compound like (2S)-2-(aminomethyl)butanoic acid is a paramount consideration in research and development, particularly in the pharmaceutical industry. wisdomlib.orgnumberanalytics.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. numberanalytics.com The desired therapeutic effect often resides in one enantiomer, while the other may be less active, inactive, or even responsible for adverse effects. numberanalytics.comnih.gov
The significance of enantiomeric purity extends to various research applications:
Asymmetric Synthesis: In the field of organic chemistry, this compound can serve as a chiral building block in asymmetric synthesis. The enantiomeric purity of this starting material is crucial as it directly influences the stereochemical outcome of the final product. numberanalytics.com Using an enantiomerically pure starting material helps ensure the synthesis of the desired stereoisomer, which is often critical for its intended biological activity.
Biochemical and Mechanistic Studies: When investigating the interaction of this compound with biological systems, such as receptors or enzymes, using an enantiomerically pure form is essential. This allows researchers to probe the specific stereochemical requirements of the biological target and to elucidate the structure-activity relationship without the confounding influence of the other enantiomer.
The following table summarizes the key areas where the enantiomeric purity of this compound is of high importance:
| Application Area | Reason for Importance of Enantiomeric Purity |
| Pharmacology | Ensures optimal therapeutic effect and minimizes potential adverse reactions from the other enantiomer. numberanalytics.com |
| Drug Development | Meets regulatory requirements and improves the safety and efficacy profile of the final drug product. numberanalytics.comamericanpharmaceuticalreview.com |
| Asymmetric Synthesis | Dictates the stereochemistry of the final product, which is often crucial for its biological function. numberanalytics.com |
| Biochemical Research | Allows for precise investigation of stereospecific interactions with biological targets like enzymes and receptors. |
Chromatographic and Spectroscopic Methods for Enantiomeric Excess Determination of Aminobutanoic Acid Derivatives
Determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical step in the analysis of chiral compounds like aminobutanoic acid derivatives. nih.gov A variety of chromatographic and spectroscopic methods are employed for this purpose, often involving the conversion of enantiomers into diastereomers or the use of a chiral environment to differentiate them.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for separating and quantifying enantiomers. nih.govheraldopenaccess.us
Chiral HPLC: This is a direct method that utilizes a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. heraldopenaccess.us For aminobutanoic acid derivatives, this method is advantageous as it often requires minimal sample preparation. mdpi.com
Indirect HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. mdpi.com The choice of CDA is crucial and should result in a fast and complete reaction without causing racemization. mdpi.com
GC: Similar to HPLC, GC can be used for enantiomeric separation, especially for volatile compounds. heraldopenaccess.us Chiral stationary phases are also employed in GC columns to achieve separation. However, HPLC is often preferred for less volatile compounds like amino acid derivatives. heraldopenaccess.us
A study on the production of (S)-2-aminobutyric acid utilized UPLC-TQD with a chiral column to analyze the enantiomers, demonstrating the application of modern chromatographic techniques. nih.gov
Spectroscopic Methods:
Spectroscopic techniques offer alternative and sometimes more rapid methods for determining enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent. libretexts.org CSAs form transient diastereomeric complexes with the enantiomers, leading to distinct chemical shifts. libretexts.org This method avoids chemical derivatization and can be used for quantitative analysis. libretexts.org Another NMR-based approach involves the use of self-assemblies to create diastereomeric complexes that can be distinguished by their NMR signals. bham.ac.uk
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, and the magnitude of the CD signal can be proportional to the enantiomeric excess. nih.gov Exciton-coupled circular dichroism (ECCD) is a sensitive technique that has been used to determine the ee of chiral carboxylic acids after derivatization and complexation. nih.gov
Fluorescence Spectroscopy: This technique can be used for ee determination by employing fluorescent chiral derivatizing agents or by creating fluorescent diastereomeric assemblies. nih.gov The difference in fluorescence intensity or polarization between the diastereomers can be correlated with the enantiomeric excess. nih.gov
The following table provides a comparison of the primary methods used for determining the enantiomeric excess of aminobutanoic acid derivatives:
| Method | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. heraldopenaccess.us | Direct analysis, often minimal sample preparation. mdpi.com | Requires specialized and often expensive chiral columns. libretexts.org |
| Indirect HPLC | Derivatization to form separable diastereomers. mdpi.com | Uses standard achiral columns. | Derivatization reaction must be complete and not cause racemization. mdpi.com |
| NMR Spectroscopy | Differentiation of enantiomers in a chiral environment (using CSAs or CDAs). libretexts.org | Non-destructive, can provide structural information. | May have lower sensitivity compared to chromatographic methods. |
| Circular Dichroism | Differential absorption of circularly polarized light. nih.gov | Can be rapid and sensitive. rsc.org | Often requires derivatization to introduce a suitable chromophore. nih.gov |
| Fluorescence Spectroscopy | Measures differences in fluorescence of diastereomeric species. nih.gov | High sensitivity. | Requires the use of fluorescent reagents or the formation of fluorescent complexes. nih.gov |
Conformational Analysis of this compound
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial as it directly relates to its biological activity. The specific three-dimensional shape a molecule adopts determines how it interacts with biological targets like receptors and enzymes. researchgate.net
The conformation of this compound is influenced by several factors, including:
Torsional Strain: The rotation around the single bonds in the carbon backbone leads to different energy levels. The molecule will tend to adopt conformations that minimize this strain.
Steric Hindrance: The spatial arrangement of the ethyl group, the aminomethyl group, and the carboxylic acid group will influence the preferred conformation to minimize steric clashes between these groups.
Intramolecular Hydrogen Bonding: The presence of the amino and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding, which can stabilize certain conformations.
Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for predicting the stable conformations of molecules like this compound and for estimating the energy differences between them. These theoretical studies, in conjunction with experimental data from techniques like NMR spectroscopy, can provide a detailed picture of the conformational landscape of the molecule.
Strategic Applications of 2s 2 Aminomethyl Butanoic Acid As a Chiral Building Block in Advanced Synthesis
Incorporation into Peptide and Peptidomimetic Structures
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for creating peptidomimetics with enhanced therapeutic properties. (2S)-2-(aminomethyl)butanoic acid, as a β-amino acid, plays a significant role in this field. Unlike natural α-amino acids, the spatial arrangement of β-amino acids leads to different folding patterns, creating unique secondary structures such as helices and turns that can mimic or improve upon natural peptide conformations. nih.govgoogle.com
The presence of an additional carbon atom in the backbone of β-amino acids like this compound confers significant resistance to enzymatic degradation by proteases, which are evolved to recognize and cleave peptide bonds between α-amino acids. This increased proteolytic stability leads to a longer biological half-life, a crucial attribute for peptide-based drug candidates. google.com The synthesis of these modified peptides often employs standard solid-phase peptide synthesis (SPPS) techniques. The availability of protected derivatives, such as Fmoc-(R)-2-(aminomethyl)butanoic acid (the corresponding enantiomer), confirms its utility in established synthetic workflows where the Fmoc group serves as a temporary protecting group for the amine. nih.govnih.gov
Furthermore, the introduction of this chiral building block can be used to tailor the structure and function of peptides. For instance, the terminal modification of antimicrobial peptides with unnatural fatty amino acids has been shown to improve hydrophobicity and significantly increase antibacterial activity. acs.org The principles demonstrated in such studies, where a chiral amino acid is strategically placed to enhance biological function, are directly applicable to this compound for designing novel peptidomimetics. sigmaaldrich.comrsc.org
Role in the Asymmetric Synthesis of Complex Organic Molecules
Chiral building blocks are fundamental to asymmetric synthesis, providing a stereochemically defined starting point for the construction of complex target molecules, particularly in the pharmaceutical industry where the chirality of a drug can determine its efficacy and safety. This compound serves as an excellent example of such a building block, offering a readily available source of a specific stereocenter.
In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product. Using a chiral building block like this compound ensures that the desired stereochemistry is incorporated from the outset, avoiding the need for challenging enantioselective reactions or costly chiral separations later in the synthetic sequence. Chiral amines and their derivatives are particularly important intermediates in the synthesis of a vast number of drugs and natural products. For example, methods like the molybdenum-catalyzed asymmetric amination of α-hydroxy esters have been developed to produce a variety of chiral α-amino acid esters, which are valuable precursors for drugs like benazepril (B1667978) and ampicillin. Similarly, this compound can be used as the chiral source in the synthesis of more complex structures, where its amine or carboxylic acid functionality is modified in subsequent steps while retaining the original stereocenter.
Development of Optically Active Intermediates for Advanced Chemical Synthesis
A primary application of chiral building blocks is their conversion into more complex, optically active intermediates that serve as key fragments for the total synthesis of target molecules. These intermediates retain the original chirality and introduce new functionalities for further elaboration.
A compelling parallel can be drawn with the closely related compound, (S)-2-aminobutyric acid, which is a crucial building block in the synthesis of the antiepileptic drug Levetiracetam. google.com In this process, the chiral amino acid is converted into an amide derivative, which is a key intermediate for the final drug substance. This demonstrates how a simple, optically pure amino acid can be the cornerstone of a multi-step synthesis for a high-value pharmaceutical product.
Similarly, this compound can be transformed into a variety of optically active intermediates. For example, chiral amino acids are common precursors for the synthesis of chiral pyrrolidinones, a class of compounds with significant biological and pharmacological activities, including applications for neurological conditions. The synthesis involves reactions that transform the amino acid structure into a cyclic system while preserving the stereochemical integrity. The ability to generate such advanced, optically pure intermediates makes this compound a highly strategic component in synthetic planning. nih.gov
| Application Area | Role of Chiral Building Block | Example/Analogy | Reference |
|---|---|---|---|
| Peptidomimetics | Induce novel folds, increase proteolytic stability. | Incorporation of β-amino acids to create stable helices. | nih.govgoogle.com |
| Drug Synthesis | Provide a key stereocenter for the final active molecule. | (S)-2-aminobutyric acid as an intermediate for Levetiracetam. | google.com |
| Functional Materials | Act as a template for supramolecular self-assembly. | Amino acid derivatives forming chiral fibers in organogels. | sigmaaldrich.com |
Contributions to the Synthesis of Functional Materials (e.g., organogelators)
The field of functional materials has seen growing interest in low-molecular-weight organogelators (LMWGs)—small molecules capable of self-assembling in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. The properties of these gels are intrinsically linked to the structure of the gelator molecule. Chiral molecules, particularly amino acid derivatives, are highly effective organogelators due to their ability to form strong, directional intermolecular hydrogen bonds.
While specific studies on organogelators derived from this compound are not prominent, the principles of supramolecular chemistry strongly support its potential in this area. Research on other chiral β-amino acids shows they are excellent candidates for forming LMWGs. nih.gov The self-assembly process is often driven by the cooperative effect of hydrogen bonding between the amine and carboxylic acid groups and van der Waals interactions. sigmaaldrich.com The chirality of the building block is crucial, as it directs the molecules to assemble into ordered, often helical, nano-sized fibers, which form the gel network. sigmaaldrich.com
Systematic modifications of amino acid-based gelators, such as adding long alkyl chains to enhance hydrophobic interactions, have been used to fine-tune their gelation properties for applications like controlled drug release and the remediation of oil spills. Given that this compound possesses the key structural features—a chiral center, a hydrogen-bond-donating amine, and a hydrogen-bond-accepting carboxylic acid—it represents a promising and strategic platform for the rational design of new, chiral functional materials.
Sophisticated Analytical Techniques and Derivatization Strategies for 2s 2 Aminomethyl Butanoic Acid and Its Analogues
Advanced Chromatographic Separations
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are the cornerstones for the analysis of (2S)-2-(aminomethyl)butanoic acid and its related compounds. These methods offer high resolution and sensitivity, which are often enhanced through derivatization.
High-Performance Liquid Chromatography (HPLC) is a widely used method for amino acid analysis. For compounds like this compound that lack a strong UV-absorbing or fluorescent moiety, derivatization is essential for sensitive detection. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a common mode of separation, especially after derivatization, which can modify the polarity of the analyte to be suitable for these systems. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids. However, due to their low volatility, amino acids including this compound must be derivatized prior to analysis to increase their volatility and thermal stability. libretexts.orgdocbrown.info This process converts the polar functional groups into less polar, more volatile derivatives that can be readily analyzed by GC-MS. libretexts.orgdocbrown.info
Pre-column and Post-column Derivatization for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic behavior or detectability. nih.gov For amino acids, this is key to overcoming detection challenges in HPLC. sigmaaldrich.comnih.gov This can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column).
Pre-column Derivatization: In this approach, the amino acid is reacted with a derivatizing agent before injection into the HPLC system. nih.gov This technique is favored for its ability to increase the hydrophobicity of polar analytes like amino acids, making them suitable for separation on highly efficient reversed-phase columns. sigmaaldrich.com The derivatives formed often possess strong chromophores or fluorophores, significantly enhancing detection sensitivity. libretexts.org Common reagents for pre-column derivatization of amino acids include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govnih.gov
9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amino acids to produce fluorescent derivatives. sigmaaldrich.com
Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance. nih.gov
Post-column Derivatization: This method involves the separation of the underivatized amino acids on the column, typically an ion-exchange column, followed by the introduction of a derivatizing reagent into the eluent stream before it reaches the detector. nih.govdocbrown.info An advantage of this technique is that it is less susceptible to matrix effects since the separation occurs before the reaction. sigmaaldrich.comnih.gov It is also easily automated and offers excellent reproducibility. nih.govdocbrown.info Reagents commonly used in post-column derivatization include:
Ninhydrin: Reacts with amino acids to produce a deep purple compound (Ruhemann's purple) that is detected by visible absorbance. nih.govdocbrown.info
o-Phthalaldehyde (OPA): Can also be used in post-column derivatization for fluorescence detection. nih.gov
| Derivatization Strategy | Description | Common Reagents | Advantages | Disadvantages |
| Pre-column | Analyte is derivatized before chromatographic separation. nih.gov | OPA, FMOC, PITC sigmaaldrich.comnih.gov | High sensitivity, suitable for RP-HPLC, low reagent consumption. sigmaaldrich.comlibretexts.org | Potential for multiple derivative products, interference from reagent peaks. nih.gov |
| Post-column | Analyte is derivatized after separation, before detection. nih.gov | Ninhydrin, OPA nih.govdocbrown.info | Good reproducibility, less matrix interference, can be automated. sigmaaldrich.comnih.gov | Limited choice of reagents, higher reagent consumption, can be less sensitive. nih.gov |
Chiral Chromatography Applications
The separation of enantiomers is critical, as different enantiomers of a compound can have distinct biological activities. For this compound and its analogues, chiral chromatography is the method of choice for enantioseparation. This is typically achieved using chiral stationary phases (CSPs) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.
Studies have demonstrated the successful enantioseparation of β2-amino acids, including 2-aminomethylbutanoic acid, using various CSPs. tum.denih.gov
Teicoplanin-based CSPs (Chirobiotic T, T2, TAG): These macrocyclic glycopeptide antibiotic-based columns have been used effectively. The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric effects. The mobile phase composition, particularly the type and concentration of the organic modifier and additives like triethylammonium (B8662869) acetate (B1210297) (TEAA), significantly influences the retention and resolution. tum.de
Cinchona Alkaloid-based Zwitterionic CSPs (ZWIX(+)™ and ZWIX(−)™): These ion-exchanger CSPs have also shown excellent performance in separating β2- and β3-homoamino acid enantiomers. The separation is influenced by the mobile phase composition (e.g., methanol (B129727)/acetonitrile mixtures) and the nature of acid and base additives. Thermodynamic studies based on van't Hoff plots have revealed that the separation is driven by changes in enthalpy and entropy. nih.govnih.gov
| Chiral Stationary Phase (CSP) | Analytes | Typical Mobile Phase Conditions | Key Findings |
| Chirobiotic T, T2, TAG | β2- and β3-homoamino acids tum.de | 0.1% TEAA (pH 4.1)/Methanol mixtures tum.de | Retention and enantioselectivity are dependent on the specific Chirobiotic column and mobile phase composition. tum.de |
| ZWIX(+)™ and ZWIX(−)™ | β2- and β3-homoamino acids nih.govnih.gov | Methanol/Acetonitrile with acid/base additives nih.govnih.gov | ZWIX(−)™ (quinidine-based) generally shows better selectivity; separation performance is better for β2-amino acids. nih.gov |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural confirmation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR: For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. For example, the protons on the aminomethyl group (-CH₂-NH₂), the methine proton (-CH-), the methylene (B1212753) protons of the ethyl group (-CH₂-CH₃), and the terminal methyl protons (-CH₃) would all have characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. docbrown.info The acidic proton of the carboxyl group is often broad and may exchange with deuterium (B1214612) in solvents like D₂O. docbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region (around 170-180 ppm). docbrown.info The other carbon atoms would appear at chemical shifts indicative of their local electronic environment. docbrown.info
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This technique is invaluable for confirming the identity of a compound and for analyzing complex mixtures. For this compound, HRMS would confirm its molecular formula (C₅H₁₁NO₂) by providing a precise mass measurement. In tandem MS (MS/MS) experiments, characteristic fragmentation patterns can be observed, which aids in structural elucidation.
Structural Elucidation via X-ray Crystallography of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org While obtaining suitable crystals of the parent amino acid can be challenging, the formation of derivatives can facilitate crystallization.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms in the crystal lattice can be determined. nih.gov This provides unambiguous information about bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, X-ray crystallography of a suitable derivative can unequivocally confirm its absolute configuration. Although a specific crystal structure for a derivative of this compound is not detailed in the provided context, the technique has been applied to similar molecules, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, demonstrating its utility in this class of compounds.
Computational and Theoretical Investigations of 2s 2 Aminomethyl Butanoic Acid and Its Molecular Interactions
Molecular Docking and Ligand-Target Recognition Studies of Derivatives
Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding ligand-target recognition and can guide the design of novel therapeutic agents. For derivatives of (2S)-2-(aminomethyl)butanoic acid, molecular docking studies can elucidate the key interactions that govern their binding affinity and selectivity for specific biological targets.
In studies of similar β-amino acid derivatives, docking has been successfully employed to understand their interaction with various enzymes and receptors. For instance, research on dipeptidyl boronic acid proteasome inhibitors composed of β-amino acids has utilized molecular docking to reveal that these compounds can interact with the 20S proteasome in a manner similar to marketed drugs. acs.org These studies highlight the importance of specific hydrogen bonds and hydrophobic interactions in determining the binding mode and inhibitory activity.
A typical molecular docking workflow for a derivative of this compound would involve:
Preparation of the Ligand and Receptor: The 3D structure of the this compound derivative would be generated and optimized. The target protein structure, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms and removing water molecules.
Defining the Binding Site: The potential binding pocket on the target protein is identified.
Docking Simulation: A docking algorithm is used to sample a large number of possible conformations of the ligand within the binding site and score them based on their predicted binding affinity.
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
The insights gained from such studies can be used to rationalize structure-activity relationships (SAR) and to design new derivatives with improved potency and selectivity. uobasrah.edu.iq
Table 1: Key Interactions in Ligand-Target Recognition of Amino Acid Derivatives
| Interaction Type | Description | Potential Role for this compound Derivatives |
| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amino and carboxyl groups of the core structure are prime candidates for forming hydrogen bonds with receptor residues. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The zwitterionic nature of the amino acid at physiological pH can lead to strong electrostatic interactions with charged residues in the binding pocket. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. | The ethyl group of this compound and any nonpolar modifications in its derivatives can engage in hydrophobic interactions, contributing to binding affinity. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of the ligand-receptor complex. nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. A pharmacophore model can then be used as a 3D query to search large compound libraries in a process called virtual screening, aiming to identify novel molecules with the potential for similar biological activity.
Given that this compound is an analogue of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter, pharmacophore models developed for GABA analogues can provide a starting point for understanding its potential biological targets. wikipedia.org Studies on GABA-uptake inhibitors have successfully used pharmacophore modeling to identify key features required for activity, such as the relative positions of a cationic center and a lipophilic region. nih.gov Similarly, pharmacophore models for different subtypes of the GABA-A receptor have been developed to guide the design of subtype-selective ligands. acs.orgnih.gov
The development of a pharmacophore model for a specific target of this compound derivatives would typically involve:
Selection of a Training Set: A set of molecules with known biological activity against the target of interest is compiled.
Feature Identification: Common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, are identified in the training set molecules.
Model Generation and Validation: A 3D arrangement of these features is generated and then validated by its ability to distinguish between active and inactive compounds.
Once a validated pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify new potential lead compounds. nih.gov
Table 2: Common Pharmacophoric Features for GABA Analogues
| Feature | Description | Relevance to this compound |
| Cationic Center | A positively charged or ionizable group. | The primary amine group. |
| Anionic Center | A negatively charged or ionizable group. | The carboxylic acid group. |
| Hydrophobic Feature | A nonpolar region of the molecule. | The ethyl side chain. |
| Hydrogen Bond Donor | A group capable of donating a hydrogen bond. | The amine and carboxylic acid groups. |
| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen bond. | The carbonyl oxygen of the carboxylic acid. |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can be applied to this compound to investigate various properties. researchgate.netresearchgate.net
DFT calculations have been widely used to study the properties of butanoic acid derivatives and other amino acids. biointerfaceresearch.comresearchgate.net These studies can predict optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, QM calculations could be used to:
Determine Conformational Energies: Calculate the relative energies of different conformers to identify the most stable structures.
Predict Spectroscopic Properties: Simulate NMR and IR spectra to aid in experimental characterization.
Analyze Chemical Reactivity: Calculate reactivity descriptors such as electrostatic potential maps, which show the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.
Investigate Reaction Mechanisms: Model the transition states and energy barriers of chemical reactions involving the molecule.
Table 3: Representative Quantum Mechanical Calculation Methods
| Method | Description | Application to this compound |
| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Provides a basic understanding of electronic structure and geometry. |
| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system. It is computationally less expensive than other high-level methods while often providing comparable accuracy. | Widely used for geometry optimization, frequency calculations, and prediction of electronic properties. biointerfaceresearch.com |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation effects, leading to more accurate energy calculations. | Can be used for high-accuracy calculations of conformational energies and interaction energies. nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational flexibility and dynamics of molecules like this compound in different environments.
MD simulations of amino acids and β-peptides have been used to explore their folding behavior, self-association, and interactions with solvents. acs.orgnih.gov These simulations can reveal the preferred conformations of a molecule and the transitions between them, providing a dynamic picture that complements the static view from methods like X-ray crystallography or NMR spectroscopy.
For this compound, an MD simulation could be set up by placing the molecule in a box of solvent (e.g., water) and simulating its motion over time. The analysis of the resulting trajectory could reveal:
Conformational Preferences: The distribution of dihedral angles and the most populated conformational states.
Solvation Structure: The arrangement of solvent molecules around the solute and the nature of solute-solvent interactions.
Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds over time.
Flexibility and Rigidity: Identification of the flexible and rigid parts of the molecule.
These simulations are crucial for understanding how the molecule behaves in a biological context and can provide valuable information for drug design and development. acs.orgresearchgate.net
Table 4: Key Parameters from Molecular Dynamics Simulations
| Parameter | Description | Insights for this compound |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Highlights the flexible regions of the molecule. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information about the solvation shell structure. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Quantifies the strength and dynamics of hydrogen bonding interactions. |
Exploratory Biological and Medicinal Research Focused on 2s 2 Aminomethyl Butanoic Acid Derivatives in Vitro Investigations
In Vitro Studies on the Modulation of Specific Biological Receptors by Aminomethylbutanoic Acid Analogues
The interaction of aminomethylbutanoic acid analogues with specific biological receptors is a key area of research. These studies aim to understand how structural modifications to the parent compound influence binding affinity and functional activity at various receptors, including opioid receptors, metabotropic glutamate (B1630785) receptors, and peroxisome proliferator-activated receptor-gamma (PPARγ).
Opioid Receptors:
While direct studies on (2S)-2-(aminomethyl)butanoic acid derivatives and opioid receptors are not extensively documented in the provided results, the broader context of opioid receptor modulation by various ligands provides a framework for potential investigations. For instance, research has shown that the activation of μ-opioid receptors can be influenced by the surrounding pH and the specific chemical structure of the ligand. nih.gov Specifically, the protonation of certain amino acid residues within the receptor, such as H297, can impair the binding and signaling of some opioid ligands. nih.gov Furthermore, studies on peptidomimetic ligands have demonstrated that modifications to the C-terminus of enkephalin derivatives can regulate β-arrestin recruitment at both δ- and μ-opioid receptors, thereby influencing their signaling pathways. rsc.org This suggests that synthetic aminomethylbutanoic acid analogues could be designed to selectively modulate opioid receptor subtypes, potentially offering new strategies for pain management. The synergistic role of δ2-opioid receptors in enhancing the antitussive effects of μ-opioid receptor agonists further highlights the complexity of opioid receptor modulation. nih.gov
Metabotropic Glutamate Receptors (mGluRs):
Metabotropic glutamate receptors, particularly group II (mGlu2 and mGlu3), are significant targets in the central nervous system for modulating synaptic transmission and neuroplasticity. nih.gov The development of allosteric modulators, which bind to sites distinct from the glutamate binding site, offers a promising therapeutic approach. core.ac.uknih.gov Research using FRET sensors has provided insights into the conformational changes induced by allosteric modulators in mGluR2, revealing how these molecules can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) receptor activity. elifesciences.org The binding of extracellular calcium has also been shown to modulate the activity of group I mGluRs, influencing how they respond to both orthosteric and allosteric ligands. mdpi.com This complex regulation suggests that aminomethylbutanoic acid derivatives could be developed as selective allosteric modulators of mGluR subtypes, with potential applications in treating various neuropsychiatric and neurological disorders. nih.gov
Peroxisome Proliferator-Activated Receptor-γ (PPARγ):
PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and inflammation. mdpi.com Thiazolidinediones, a class of PPARγ agonists, are used in the treatment of type 2 diabetes. mdpi.com Virtual screening and in vitro assays have been employed to identify novel PPARγ partial agonists. mdpi.com For example, podophyllotoxone (B1678967) was identified as a PPARγ partial agonist with a binding affinity (IC50) of 27.43 µM. mdpi.com The interaction with specific amino acid residues, such as Ser342, is a key determinant of partial agonism. mdpi.com This suggests that derivatives of this compound could be designed to act as partial agonists or modulators of PPARγ, potentially offering therapeutic benefits for metabolic diseases with an improved side-effect profile compared to full agonists. mdpi.com
Investigation of Enzymatic Activity Inhibition by Butanoic Acid Derivatives
Derivatives of butanoic acid have been investigated for their potential to inhibit various enzymes, a key strategy in the development of treatments for a range of diseases. nih.gov
Synthetic amino acid derivatives, including those with a butanoic acid backbone, have demonstrated inhibitory effects on digestive enzymes. nih.gov In one study, several derivatives, designated as PPC80, PPC82, PPC84, PPC89, and PPC101, were tested against pancreatic α-amylase, α-glucosidase, and pancreatic lipase (B570770). nih.gov The results showed that these compounds exhibited varying degrees of inhibition against these enzymes, with IC50 values indicating their potency. nih.gov For example, PPC84, PPC89, and PPC101 were potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. nih.gov This inhibitory action suggests a potential therapeutic role in managing metabolic disorders like type 2 diabetes and obesity. nih.gov
Similarly, other butanoic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com A series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues were found to be potent inhibitors of COX-2, with some compounds exhibiting IC50 values in the sub-micromolar range. mdpi.com
Below is an interactive data table summarizing the enzymatic inhibition data for selected butanoic acid derivatives.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism |
| PPC80 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |
| PPC82 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |
| PPC84 | Pancreatic Lipase | 167-1023 | Competitive/Mixed |
| PPC80 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |
| PPC82 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |
| PPC84 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |
| PPC89 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |
| PPC101 | Pancreatic α-amylase | 162-519 | Competitive/Mixed |
| PPC84 | α-glucosidase | 51-353 | Competitive |
| PPC89 | α-glucosidase | 51-353 | Competitive |
| PPC101 | α-glucosidase | 51-353 | Competitive |
| FM4 | COX-2 | 0.74 | - |
| FM10 | COX-2 | 0.69 | - |
| FM12 | COX-2 | 0.18 | - |
Data sourced from references nih.govmdpi.com. The range of IC50 values for PPC compounds reflects the results for the group of tested derivatives.
Assessment of Antioxidant Properties in Cellular or Biochemical Assays
The antioxidant potential of derivatives of this compound is an area of significant interest, as oxidative stress is implicated in numerous diseases. Various in vitro assays are employed to evaluate the radical scavenging and antioxidant capabilities of these compounds. mdpi.com
Studies on aminomethyl derivatives of 2-methoxyphenol, such as 4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) and 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA), have demonstrated their antioxidant effects. foodandnutritionjournal.org These compounds were shown to enhance the thermal and oxidative stability of coconut oil, indicating their potential as antioxidants. foodandnutritionjournal.org The efficacy of these derivatives is often compared to established antioxidants like tert-butylhydroxyquinone (TBHQ). foodandnutritionjournal.org
In other research, the antioxidant properties of various amino acids and their derivatives have been assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov The results of these assays can sometimes vary depending on the specific method and the system in which the antioxidant is tested (e.g., in vitro solution versus an oil-in-water emulsion). nih.gov For instance, some amino acids may exhibit antioxidant activity in one assay but act as pro-oxidants in another. nih.gov
The structural features of these molecules, such as the presence of phenolic hydroxyl groups or aniline-like structures, play a crucial role in their antioxidant activity. mdpi.com The ability of a molecule to donate a hydrogen atom and stabilize the resulting radical is a key determinant of its antioxidant potential. mdpi.com
General In Vitro Cytotoxicity and Bioactivity Screening of Synthesized Analogues
The initial assessment of newly synthesized analogues of this compound often involves general in vitro cytotoxicity and bioactivity screening. This step is crucial for identifying compounds with potential therapeutic effects and for assessing their preliminary safety profile at the cellular level.
Cytotoxicity is typically evaluated against a panel of human cancer cell lines. For example, a library of N-protected dehydroamino acid derivatives was screened against lung (A549), gastric (AGS), and neuroblastoma (SH-SY5Y) cancer cell lines. nih.gov Such studies can reveal that the cytotoxic effects are often cell-line specific, with some cell types being more vulnerable than others. nih.gov In some cases, these derivatives show selectivity for cancer cells over normal cell lines, which is a desirable characteristic for potential anticancer drugs. nih.gov For instance, certain acridine/sulfonamide hybrids exhibited cytotoxicity against cancer cell lines with higher IC50 values against a normal cell line (THLE-2), indicating a degree of selectivity. mdpi.com
Bioactivity screening can encompass a wide range of assays to identify various biological activities. For instance, newly synthesized trimethoxyphenyl-based analogues were screened for their cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line, with some compounds showing potent activity with IC50 values in the low micromolar range. nih.gov Further investigation into the mechanism of action of these cytotoxic compounds often reveals that they can induce apoptosis (programmed cell death) and disrupt the cell cycle in cancer cells. nih.govnih.gov
The following table provides examples of in vitro cytotoxicity data for various synthesized analogues.
| Compound/Analogue | Cell Line | IC50 | Reference |
| Dehydroalanine (B155165) Derivatives | AGS, SH-SY5Y | <62.5 µM | nih.gov |
| Trimethoxyphenyl Analogue 9 | HepG2 | 1.38 µM | nih.gov |
| Trimethoxyphenyl Analogue 10 | HepG2 | 3.21 µM | nih.gov |
| Trimethoxyphenyl Analogue 11 | HepG2 | 2.54 µM | nih.gov |
| Acridine/Sulfonamide Hybrid 7c | THLE-2 (Normal) | 104 µM | mdpi.com |
| Acridine/Sulfonamide Hybrid 8b | THLE-2 (Normal) | 55.5 µM | mdpi.com |
| Capsaicin Analogue AN2 | HTC (Hepatoma) | 50 µM (24h) | researchgate.net |
Note: IC50 values represent the concentration of a compound that inhibits 50% of cell growth or viability.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of Modified this compound Architectures
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are fundamental to the process of drug discovery and development. These studies aim to understand how specific structural modifications to a lead compound, such as this compound, influence its biological activity and physicochemical properties. nih.gov
A systematic exploration of chemical modifications is crucial for optimizing the potency and selectivity of a compound. nih.gov For instance, in the development of anti-HIV inhibitors from betulinic acid, subtle alterations at specific positions (C-3 and C-28) led to significant differences in antiviral activity. nih.gov Similarly, for a series of β2 adrenergic receptor agonists, the position of a sulfonamide group and the nature of its substitution were found to be critical for potency. researchgate.net
In the context of cytotoxicity, SAR studies on α,β-dehydroamino acids revealed that N-protected dehydroalanine derivatives were significantly more toxic to certain cancer cell lines than dehydrophenylalanine and dehydroaminobutyric acid derivatives. nih.gov This highlights the importance of the specific amino acid residue in determining the biological effect.
These analyses often lead to the development of quantitative SAR (QSAR) models, which can predict the activity of new, unsynthesized derivatives, thereby guiding further rational drug design. nih.gov
Emerging Research Frontiers and Future Prospects for 2s 2 Aminomethyl Butanoic Acid
Innovations in Green Chemistry and Sustainable Synthetic Routes
The chemical industry's shift towards sustainability has spurred the development of green synthetic routes for valuable molecules like β-amino acids. Traditional methods for synthesizing these compounds often rely on multi-step processes and hazardous reagents. illinois.edu Current research aims to overcome these limitations by focusing on biocatalysis and improving the efficiency of established reactions.
Biocatalysis: Enzymes are increasingly used to create chiral molecules with high precision, reducing the need for toxic catalysts and harsh reaction conditions. For instance, lipase-catalyzed processes, such as the Michael addition of aromatic amines to acrylates, have been developed for the synthesis of β-amino acid esters. mdpi.com These enzymatic methods can proceed in greener solvents like methanol (B129727) and offer high efficiency. mdpi.com Similarly, D-aminopeptidases are being explored for the kinetic resolution of racemic amino acid derivatives, providing an effective strategy for producing enantiomerically pure compounds like (S)-2-aminobutanamide. nih.gov The development of biocatalytic strategies is crucial for the sustainable production of complex amino acids and their derivatives. rug.nl
Process Intensification: Beyond catalysis, innovations in reaction technology are making synthesis more sustainable. Continuous-flow synthesis, for example, offers significant advantages over traditional batch processing. rsc.org A fully continuous four-step process for preparing β-amino acids from α-amino acids via Arndt-Eistert homologation has been demonstrated, showcasing how flow chemistry can streamline multi-step sequences. rsc.orgresearchgate.net This approach allows for better control over reaction parameters, can reduce waste, and often improves yield and safety, particularly when handling hazardous intermediates. illinois.eduresearchgate.net
Table 1: Comparison of Synthetic Approaches for β-Amino Acids
| Synthetic Method | Catalyst / Reagent Type | Solvents | Key Sustainability & Efficiency Advantages |
|---|---|---|---|
| Traditional Homologation | Hazardous reagents (e.g., diazomethane) | Organic solvents (e.g., ether) | Established method, but with significant safety and environmental drawbacks. illinois.edu |
| Lipase-Catalyzed Michael Addition | Enzyme (e.g., Lipase (B570770) TL IM) | Green solvents (e.g., Methanol) | Biocatalytic, mild conditions, short reaction times in flow reactors, readily available catalyst. mdpi.com |
| Continuous-Flow Arndt-Eistert Homologation | In-situ generated diazomethane, photochemistry | Organic solvents | Improved safety via in-situ generation of hazardous reagents, process intensification, high efficiency. rsc.orgresearchgate.net |
| Ecocatalysis | Biosourced catalysts (e.g., from water lettuce) | Water, acetone | Utilizes natural or biosourced materials, operates under mild conditions, reduces reliance on heavy metals. mdpi.comresearchgate.net |
Potential as a Scaffold for Novel Chemical Probes and Biological Tools
A molecular scaffold is a core structure upon which diverse functional groups can be built to create new molecules with specific functions. researchgate.net The defined stereochemistry and orthogonal functional groups of (2S)-2-(aminomethyl)butanoic acid make it an ideal scaffold for developing novel chemical probes and biological tools. These tools are essential for studying complex biological systems and for the development of new diagnostics and therapeutics. researchgate.net
The butanoic acid framework has already proven its utility in this area. In one notable example, researchers developed 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as a novel scaffold to create potent and selective inhibitors of the ASCT2 glutamine transporter, a target of interest in cancer metabolism. nih.gov This work demonstrates how the butanoic acid core can be systematically modified to optimize biological activity. Similarly, derivatives of 3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid have been synthesized and used to create inhibitors for aminopeptidases, further highlighting the versatility of this structural motif. koreascience.kr
The potential applications are broad. By attaching different functional units to the this compound core, a wide array of specialized probes can be designed.
Table 2: Potential Applications of this compound as a Scaffold
| Functional Moiety Attached | Resulting Tool/Probe | Target Application |
|---|---|---|
| Fluorophores / NIR Dyes | Imaging Agent | Visualizing biological processes or localizing specific cell types in research or diagnostics. |
| Biotin / Affinity Tags | Affinity Probe | Isolating and identifying protein binding partners to understand molecular interactions. |
| Pharmacophores / Active Moieties | Targeted Therapeutic | Delivering a drug payload to a specific receptor or enzyme, potentially reducing side effects. nih.govnih.gov |
| Chelating Agents | Radiopharmaceutical | Complexing with radioisotopes for use in medical imaging techniques like PET or SPECT. |
Advancements in Micro-scale and High-Throughput Synthetic Methodologies
The discovery of new drugs and materials often requires the synthesis and screening of large libraries of related compounds. Modern synthetic methodologies, particularly those that operate at the micro-scale, are crucial for enabling this high-throughput approach. Flow chemistry and automated synthesis platforms are at the forefront of this evolution.
Continuous-flow microreactors have demonstrated significant advantages over conventional batch methods for the synthesis of β-amino acid derivatives. mdpi.com In a lipase-catalyzed synthesis of β-amino acid esters, a continuous-flow microreactor achieved a high yield in just 30 minutes, whereas a conventional batch reactor required 24 hours to reach a comparable result. mdpi.com This dramatic increase in speed allows for the rapid exploration of reaction conditions and the synthesis of compound libraries.
Automated fast-flow peptide synthesis (AFPS) further extends these capabilities, allowing for the rapid, stepwise "single-shot" synthesis of long peptides and proteins without the need for ligation techniques. nih.gov This technology, which relies on solid-phase synthesis within a flow system, minimizes aggregation and can significantly reduce the amount of solvent and excess reagents required compared to batch techniques. nih.govvapourtec.com Applying these micro-scale and high-throughput methods to derivatives of this compound would accelerate the discovery of new molecules with valuable biological or material properties.
Table 3: Comparison of Batch vs. Continuous-Flow for Enzymatic Synthesis of a β-Amino Acid Ester
| Parameter | Method A: Continuous-Flow Microreactor | Method B: Batch Bioreactor |
|---|---|---|
| Reaction Time | 30 minutes | ~24 hours |
| Achieved Yield | >80% | Ideal yield achieved after extended time |
| Key Feature | Rapid conversion, improved efficiency | Conventional, slower process |
Data derived from a study on lipase-catalyzed Michael addition. mdpi.com
Interdisciplinary Collaborations in Chemical Biology and Materials Science
The unique properties of β-amino acids like this compound make them valuable building blocks at the intersection of chemistry, biology, and materials science. This potential fosters interdisciplinary collaborations aimed at creating novel functional materials and advanced biological tools.
Chemical Biology: In chemical biology, the focus is on using chemical techniques to study and manipulate biological systems. As discussed, this compound can serve as a scaffold for inhibitors of enzymes and transporters. nih.gov Furthermore, incorporating β-amino acids into peptides creates "β-peptides". wikipedia.org These peptide mimics often exhibit enhanced stability against degradation by proteases, a significant advantage for developing peptide-based drugs with longer half-lives in the body. digitellinc.com
Materials Science: In materials science, β-amino acids are being explored as monomers for the synthesis of novel polymers. The ring-opening polymerization of β-amino acid N-thiocarboxyanhydrides (β-NTAs) is a water-insensitive method for creating poly-β-peptides with diverse functional groups and defined architectures. digitellinc.com These polymers can be designed to fold into stable secondary structures, such as helices, similar to natural proteins. nih.gov This property opens the door to creating new biomimetic materials, such as hydrogels for tissue engineering, antimicrobial surfaces, or controlled-release drug delivery systems. The ability to copolymerize β-amino acids with conventional α-amino acids further expands the structural and functional diversity of the resulting materials. digitellinc.com
Table 4: Examples of Interdisciplinary Applications and Collaborations
| Application Area | Key Disciplines Involved | Specific Goal | Relevance of this compound |
|---|---|---|---|
| Drug Discovery | Organic Chemistry, Pharmacology, Cell Biology | Develop potent and selective enzyme inhibitors. nih.gov | Serves as a chiral scaffold for building inhibitor molecules. |
| Peptidomimetics | Peptide Chemistry, Biochemistry | Create protease-resistant therapeutic peptides. illinois.edudigitellinc.com | Monomer for β-peptides that mimic natural peptide structures but resist degradation. |
| Biomaterials | Polymer Science, Materials Engineering, Biology | Synthesize functional polymers for drug delivery or tissue scaffolds. digitellinc.comnih.gov | Building block for creating biocompatible and biodegradable poly-β-peptides with defined structures. |
| Biocatalysis | Biotechnology, Chemical Engineering | Develop sustainable, enzyme-based production methods. mdpi.comnih.gov | Target molecule for green synthesis routes, enabling its wider application. |
Compound Names Mentioned in Article
Q & A
Q. What are the common synthetic routes for (2S)-2-(aminomethyl)butanoic Acid in academic research?
The synthesis typically involves multi-step reactions, including protection/deprotection strategies for the amino and carboxyl groups. For example, Fmoc-protected intermediates (e.g., Fmoc-2-aminocyclohexane carboxylic acid derivatives) can be synthesized via carbodiimide-mediated coupling (e.g., using DCC or EDC) followed by hydrogenolysis or acidolysis for deprotection . Chiral pool synthesis using enantiopure starting materials (e.g., (S)-amino acids) ensures stereochemical fidelity. Reaction optimization often involves monitoring pH, temperature, and solvent polarity to prevent racemization .
Q. How can researchers confirm the enantiomeric purity and stereochemical configuration of this compound?
Chiral HPLC with polarimetric detection or mass spectrometry (MS) coupled with chiral stationary phases (e.g., cyclodextrin-based columns) is standard. Nuclear Magnetic Resonance (NMR) analysis, particularly - and -NMR with chiral solvating agents, can resolve stereoisomers. X-ray crystallography of derivatives (e.g., benzyl-protected analogs) provides definitive structural confirmation .
Q. What analytical techniques are essential for characterizing this compound derivatives?
High-resolution mass spectrometry (HRMS) validates molecular formulas, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amine, carboxyl). Thin-layer chromatography (TLC) and reverse-phase HPLC monitor reaction progress and purity. For stability studies, accelerated degradation tests under varied pH and temperature conditions are critical .
Advanced Research Questions
Q. What challenges arise in maintaining the stability of this compound during long-term storage, and how can they be mitigated?
The compound is hygroscopic and prone to oxidation. Storage under inert gas (e.g., argon) at -20°C in desiccated containers is recommended. Lyophilization improves shelf life, while additives like ascorbic acid or EDTA can suppress oxidative degradation. Stability-indicating assays (e.g., stability-specific HPLC methods) should be employed to track degradation products .
Q. How do solvent polarity and reaction temperature influence the stereochemical outcome of this compound synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in coupling reactions, reducing racemization. Low temperatures (-10°C to 0°C) during peptide bond formation minimize epimerization. Computational studies (e.g., DFT calculations) can model solvent effects on reaction pathways, guiding solvent selection .
Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?
Systematic structure-activity relationship (SAR) studies with controlled stereochemistry are essential. Use orthogonal assays (e.g., enzyme inhibition, cell-based viability) to validate activity. Contradictions may arise from impurities; rigorous purification (e.g., preparative HPLC, recrystallization) and batch-to-batch reproducibility checks are critical .
Q. How can computational methods predict the reactivity of this compound in peptide coupling reactions?
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models can predict activation energies for amide bond formation. Tools like Gaussian or GAMESS optimize transition states, while machine learning algorithms analyze solvent and catalyst effects on reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
